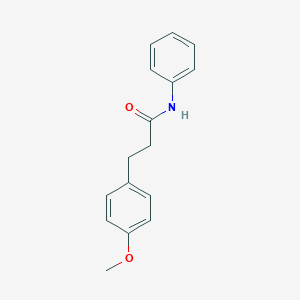

3-(4-methoxyphenyl)-N-phenylpropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-N-phenylpropanamide |

InChI |

InChI=1S/C16H17NO2/c1-19-15-10-7-13(8-11-15)9-12-16(18)17-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,17,18) |

InChI Key |

RMDVPDGAMFAQHT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methoxyphenyl N Phenylpropanamide

Established Synthetic Routes

Established methods for the synthesis of the β-bis-arylamide scaffold present in 3-(4-methoxyphenyl)-N-phenylpropanamide often employ sophisticated catalytic systems to ensure high efficiency and stereoselectivity. One of the prominent methods involves conjugate addition reactions.

Conjugate Addition Reactions (e.g., Tf2NH-Catalyzed 1,6-Conjugate Addition of Vinyl Azides with p-Quinone Methides)

A powerful and mild method for the synthesis of β-bis-arylamides involves the triflimide (Tf₂NH)-catalyzed tandem 1,6-conjugate addition/Schmidt-type rearrangement of vinyl azides with p-quinone methides. orgsyn.orgwikipedia.orgncl.res.inresearchgate.net This reaction is noted for its efficiency, broad substrate scope, and high yields under mild conditions. orgsyn.orgwikipedia.orgncl.res.inresearchgate.net The general mechanism involves the activation of the p-quinone methide by the Brønsted acid catalyst, Tf₂NH, facilitating the 1,6-conjugate addition of the vinyl azide (B81097). This is followed by a rearrangement to yield the final β-bis-arylamide product.

General Reaction Scheme:

p-Quinone methides are known to be excellent acceptors in conjugate addition reactions, and various nucleophiles have been successfully employed. nih.gov The use of a phosphine (B1218219) catalyst has also been reported for the 1,6-conjugate addition to para-quinone methides, highlighting the versatility of these starting materials in forming carbon-carbon bonds. nih.gov

Exploration of Alternative Synthetic Pathways for Propanamide Scaffold Construction

Beyond conjugate addition reactions, traditional and modern synthetic strategies offer viable alternatives for constructing the propanamide scaffold of this compound.

Acylation and Amidation Reaction Strategies

A straightforward and widely used method for the synthesis of amides is the acylation of an amine with a carboxylic acid or its activated derivative. For the synthesis of this compound, this would involve the reaction between 3-(4-methoxyphenyl)propanoic acid and aniline (B41778).

To facilitate this reaction, which can be sluggish, coupling reagents are often employed. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.

A plausible synthetic procedure would involve dissolving 3-(4-methoxyphenyl)propanoic acid in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of EDC and HOBt. Aniline would then be added to the mixture and stirred at room temperature until the reaction is complete. The general reaction is as follows:

General Reaction Scheme:

The synthesis of a similar compound, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamide, has been achieved by first converting the corresponding carboxylic acid to its acyl chloride using thionyl chloride, followed by acylation of various amines. researchgate.net This two-step approach is another classic and effective strategy for amide bond formation.

Multi-Component Reaction Approaches for Analogues

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be used to generate diverse libraries of amide-containing compounds. orgsyn.orgwikipedia.orgyoutube.comillinois.edumdpi.com

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgillinois.edumdpi.com To synthesize an analogue of this compound using this method, one could envision a reaction between 4-methoxybenzaldehyde, aniline, an isocyanide, and a suitable carboxylic acid. The specific structure of the final product would depend on the choice of the isocyanide and carboxylic acid. High concentrations of reactants (0.5M - 2.0M) and polar, aprotic solvents like DMF are generally favorable for the Ugi reaction. wikipedia.org

The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. While not directly yielding the target compound, this reaction could be a step in a multi-step synthesis of related structures.

Although no specific examples of the synthesis of this compound via an MCR have been reported, the versatility of these reactions makes them an attractive area for future exploration in the synthesis of its analogues.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. This includes the selection and concentration of the catalyst, as well as other parameters like solvent and temperature.

Catalyst Concentration and Selection

The choice of catalyst and its concentration can significantly impact the yield and purity of the final product.

In the context of Tf₂NH-catalyzed 1,6-conjugate addition , the catalyst loading is a critical parameter. While specific data for the target compound is unavailable, studies on similar reactions have shown that catalyst loading can be varied to find the optimal balance between reaction rate and efficiency. For instance, in some systems, catalyst amounts can range from 0.5 mol% to 10 mol%. researchgate.net

For acylation and amidation reactions , the selection of the coupling reagent and any additives is key. Boronic acids have emerged as effective catalysts for direct amidation reactions. The catalytic activity can be tuned by modifying the electronic properties of the boronic acid. For example, electron-donating substituents on the arylboronic acid catalyst have been shown to enhance the reaction rate.

Below is a hypothetical data table illustrating how catalyst selection and concentration could be optimized for the acylation of 3-(4-methoxyphenyl)propanoic acid with aniline.

| Entry | Catalyst/Coupling Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | DCC | 110 | DCM | 25 | - | - |

| 2 | EDC/HOBt | 100/10 | DMF | 25 | - | - |

| 3 | Phenylboronic Acid | 10 | Toluene | 80 | - | - |

| 4 | 5-methoxy-2-iodophenylboronic acid | 5 | Toluene | 25 | - | - |

| 5 | Tf2NH | 2 | DCE | rt | - | - |

This table is illustrative and based on general principles of amide bond formation and conjugate addition reactions. Actual values would need to be determined experimentally.

Temperature and Solvent System Refinement

The direct amidation of a carboxylic acid with an amine is a thermodynamically challenging process that typically requires high temperatures to drive the dehydration reaction. For the synthesis of related N-phenylpropanamides, heating the reactants at reflux in a non-polar solvent like p-xylene (B151628) has been shown to effect the conversion. rsc.org For instance, the reaction of 3-phenylpropionic acid and aniline at reflux in p-xylene resulted in a 73% conversion to the corresponding amide. rsc.org This approach, while straightforward, can necessitate harsh conditions that may not be suitable for sensitive substrates.

To circumvent the need for high temperatures, coupling reagents are frequently employed to "activate" the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under much milder, often room temperature, conditions. masterorganicchemistry.comyoutube.com In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. masterorganicchemistry.com

More contemporary methods utilize boron-based reagents, which have demonstrated effectiveness in promoting direct amidation. For example, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been used to successfully synthesize a wide array of amides from equimolar amounts of a carboxylic acid and an amine. nih.gov These reactions are typically performed in solvents like acetonitrile (B52724) (MeCN) at temperatures ranging from 80 °C to 100 °C. nih.gov The choice of solvent is critical; it must be capable of dissolving both the acid and amine substrates while being inert to the reaction conditions.

The table below summarizes various solvent and temperature conditions used in the synthesis of amides, which can be adapted for the synthesis of this compound.

| Reagent/Catalyst | Solvent | Temperature | Notes |

| None (Direct thermal) | Toluene or p-xylene | Reflux | Requires high temperatures to remove water azeotropically. rsc.orgnih.gov |

| DCC | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temp | Mild conditions, but produces dicyclohexylurea byproduct. masterorganicchemistry.com |

| B(OCH₂CF₃)₃ | Acetonitrile (MeCN) | 80 °C - 100 °C | Effective for a broad range of substrates. nih.gov |

| Thionyl chloride (for acid chloride formation) followed by amine addition | Tetrahydrofuran (THF) | 0 °C to Room Temp | A two-step process involving a highly reactive intermediate. mdpi.com |

Derivatization Strategies for Structural Analogues of this compound

The core structure of this compound offers multiple sites for chemical modification to generate structural analogues. These derivatives are often synthesized to explore structure-activity relationships in drug discovery programs. Derivatization can be targeted at the N-phenyl ring, the 4-methoxyphenyl (B3050149) group, or the propanamide backbone.

A primary strategy for generating analogues involves utilizing substituted starting materials. For example, a variety of substituted anilines can be reacted with 3-(4-methoxyphenyl)propanoic acid (or its acid chloride) to produce derivatives with modified N-phenyl rings. This approach was successfully used in the synthesis of niclosamide (B1684120) analogues, where substituted benzoic acids were converted to their acid chlorides and subsequently reacted with a range of substituted anilines in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method allows for the introduction of a wide array of functional groups, such as halogens, nitro groups, or trifluoromethyl groups, onto the anilide ring. mdpi.com

Similarly, modifications to the 3-phenylpropanoyl moiety can be achieved by starting with differently substituted 3-phenylpropanoic acids. For instance, analogues of 4-phenylamino-3-quinolinecarbonitriles were optimized by modifying the aniline component and by replacing a methoxy (B1213986) group with a morpholinopropoxy group on the quinoline (B57606) ring system, demonstrating how systematic structural changes can be made. nih.gov

Furthermore, derivatization can occur on the amide nitrogen itself. While this compound is a secondary amide, it is possible to synthesize tertiary amide analogues by using N-substituted anilines as starting materials.

The table below outlines potential derivatization strategies for creating analogues of this compound.

| Position of Derivatization | Precursor Molecule | Reaction Type | Example Substituents |

| N-Phenyl Ring | Substituted Anilines | Amide Coupling | Chloro, Dichloro, Methoxy, Nitro, Trifluoromethyl mdpi.comnih.gov |

| 4-Methoxyphenyl Ring | Substituted 3-Phenylpropanoic Acids | Amide Coupling | Hydroxy, Alkoxy, Halogen |

| Propanamide Backbone (α or β position) | Substituted Propanoic Acids | Multi-step Synthesis | Alkyl, Aryl |

| Amide Nitrogen | N-Substituted Anilines | Amide Coupling | Alkyl, Benzyl |

The synthesis of these analogues often follows standard amidation protocols, with the choice of coupling reagent and reaction conditions being tailored to the specific substrates and desired final product. These strategies provide a robust toolbox for the chemical exploration of the this compound scaffold.

Structure Activity Relationship Sar Studies and Rational Design of 3 4 Methoxyphenyl N Phenylpropanamide Derivatives

Systematic Chemical Modification Strategies

The core structure of 3-(4-methoxyphenyl)-N-phenylpropanamide offers multiple points for modification. These include the two aromatic moieties, the central propanamide backbone, and the potential for introducing entirely new ring systems.

Substituent Effects on Aromatic Moieties (e.g., Halogenation, Methoxy (B1213986) Group Repositioning)

The electronic and steric properties of substituents on the phenyl rings are critical determinants of a compound's activity. Studies on related scaffolds have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter biological outcomes.

For instance, in the development of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, which share the N-phenylamide substructure, the nature of substituents on the phenyl ring dramatically impacted inhibitory activity against the FOXM1 protein. mdpi.com Derivatives bearing a cyano (-CN) group, a strong electron-withdrawing group, showed a marked decrease in FOXM1 expression, an effect not observed with other substituents. mdpi.com Specifically, compounds with a 4-halo (F, Cl, Br) and a 2-cyano substitution on the N-phenyl ring were the most active. mdpi.com This suggests that a specific electronic profile on this ring is crucial for interaction with the biological target.

Similarly, research on stilbene (B7821643) derivatives indicates that anti-microbial activity is highly dependent on the substitution pattern. nih.gov The presence of halogens (F, I, Br) was found to increase anti-microbial effects, which may be attributed to changes in the partition coefficient and enhanced permeability through cell membranes. nih.gov

Table 1: Effect of Aromatic Ring Substituents on Activity in Related Scaffolds

Modulations to the Propanamide Backbone and Linkers

Modifying the linker between the two aromatic rings is a common strategy to alter a molecule's conformational flexibility and orientation, thereby affecting its binding to a target. mdpi.com The three-carbon propanamide backbone is a key area for such modifications. Strategies can include changing the chain length, introducing rigid elements like double bonds, or adding substituents to the chain itself. frontiersin.org

Reducing the number of rotatable single bonds can enhance binding affinity by locking the molecule into a more active conformation. mdpi.com For example, in the development of other bioactive compounds, flexible chains have been replaced with more rigid structures like aromatic rings to improve selectivity. mdpi.com While specific studies on modifying the propanamide backbone of this compound are limited, the principles are well-established in medicinal chemistry. nih.gov Such modifications aim to improve properties like binding to target proteins or enhancing metabolic stability. nih.govresearchgate.net

Incorporation of Diverse Heterocyclic Scaffolds

Replacing the phenyl rings with heterocyclic systems is a powerful strategy in drug design to improve properties such as solubility, metabolic stability, and target binding affinity. nih.gov Pyrazoles and triazoles are two of the most common and effective heterocyclic scaffolds incorporated into analogues of this compound. nih.govmdpi.com

Pyrazole (B372694) Derivatives: The pyrazole ring is a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities. nih.gov Researchers have synthesized a series of 1,3-disubstituted pyrazole derivatives where the core phenylpropanone structure is cyclized into a pyrazole ring. For example, starting from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, a variety of other heterocyclic moieties like triazoles, pyridines, and pyrimidines were attached, leading to compounds with significant anti-inflammatory activity. nih.gov

Triazole Derivatives: Triazoles have also been extensively used. In one study, novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives were synthesized. nih.gov This work demonstrates the fusion of a triazole ring system with a modified propanamide backbone. The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one was achieved through a Michael addition of 1H-1,2,4-triazole to a chalcone (B49325) precursor, showcasing a direct method to incorporate the triazole heterocycle into the backbone. mdpi.com The crystal structure of a related analogue, 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, has also been determined, providing insight into the spatial arrangement of the aromatic and heterocyclic rings. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Incorporated into Analogues

Computational Approaches in SAR Elucidation

Computational methods are indispensable tools for accelerating the drug design process. Techniques like QSAR and molecular docking provide deep insights into how chemical structures relate to their biological functions, guiding the synthesis of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), these models can predict the activity of novel, unsynthesized compounds.

For example, a QSAR study on N-phenylbenzamides, which are structurally related to the N-phenylpropanamide class, revealed that different properties govern their activity against Gram-positive and Gram-negative bacteria. nih.gov For Gram-positive bacteria, electrostatic interactions were found to be dominant, whereas for Gram-negative bacteria, hydrophobic and steric factors were more critical. nih.gov Such findings are invaluable for designing derivatives with specific antimicrobial profiles. Another study on 4-phenylpiperidine (B165713) derivatives used a neural network approach to build a nonlinear QSAR model, correlating molecular descriptors with analgesic activity. nih.gov These methodologies could be directly applied to a library of this compound derivatives to predict their potential activity and guide further synthetic efforts.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. visionpublisher.info This allows for the visualization of key interactions, like hydrogen bonds and hydrophobic contacts, and the estimation of binding affinity. nih.gov

Derivatives based on scaffolds related to this compound have been extensively studied using molecular docking to understand their mechanism of action.

EGFR Inhibition: Thieno[2,3-d]pyrimidine derivatives were docked into the active sites of both wild-type (EGFRWT) and mutant (EGFRT790M) Epidermal Growth Factor Receptor, a key target in cancer therapy. nih.gov The simulations showed that active compounds formed crucial hydrogen bonds with key residues like Met793 and Lys745 within the enzyme's binding pocket. nih.gov Docking is considered reliable when the Root Mean Square Deviation (RMSD) between the docked pose and a known crystal structure is below 2.0 Å. mdpi.com

DNA Gyrase Inhibition: In the search for new antibacterial agents, various compounds are docked into the active site of DNA gyrase, an essential bacterial enzyme. nih.govbiorxiv.org Docking studies of cyclic diphenylphosphonates revealed that the most potent inhibitor fit well within the active site, with its binding modulated by a magnesium ion. nih.gov Similarly, docking simulations of halogenated derivatives into the DNA gyrase of E. coli identified key hydrogen bond interactions with residues such as LEU-115 and LYS-134. researchgate.net

These computational predictions provide a rational basis for designing new derivatives with improved binding affinity and selectivity for a desired biological target. rsc.orgnih.gov

Table 3: Summary of Molecular Docking Studies on Related Scaffolds

Table of Mentioned Compounds

Binding Affinity Prediction Methodologies (e.g., Surface Plasmon Resonance (SPR) correlations)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used in real-time to measure the binding kinetics and affinity between a ligand (such as a small molecule) and a target protein immobilized on a sensor chip. This methodology allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

However, a comprehensive search for research applying SPR technology to This compound or its rationally designed derivatives yielded no specific results. There are no publicly available studies that present SPR sensorgrams, kinetic data, or binding affinity (Kₑ) values for this compound against any biological target. Consequently, it is not possible to establish correlations between structural modifications of the This compound scaffold and changes in binding affinity as measured by SPR. The creation of a data table illustrating such findings, a crucial component for modern structure-activity relationship (SAR) studies, cannot be completed due to the absence of this primary research data.

Influence of Tautomerism on Molecular Recognition and Biological Interactions

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, can play a critical role in molecular recognition by altering a molecule's shape, hydrogen bonding capabilities, and electronic properties. For This compound , two primary types of tautomerism could theoretically be considered: amide-imidic acid tautomerism and keto-enol tautomerism.

Amide-Imidic Acid Tautomerism: The propanamide linkage contains an amide group (-C(=O)NH-), which can exist in equilibrium with its imidic acid tautomer (-C(OH)=N-). This transformation converts a hydrogen bond donor (the N-H group) and acceptor (the C=O group) into a different arrangement with a hydroxyl group (a hydrogen bond donor and acceptor) and an imine nitrogen (a hydrogen bond acceptor). Such a shift can profoundly impact how the molecule docks into a protein's binding site.

Keto-Enol Tautomerism: The carbonyl group of the amide is a "keto" form. If there were an alpha-hydrogen adjacent to this carbonyl, keto-enol tautomerism could occur. However, in the This compound structure, the carbon alpha to the carbonyl is part of the ethyl linker and its hydrogens are not typically acidic enough to readily tautomerize under physiological conditions in the absence of adjacent electron-withdrawing groups.

Despite the theoretical possibility of amide-imidic acid tautomerism, dedicated research on the tautomeric forms of This compound is absent from the scientific literature. There are no computational or experimental studies (such as NMR or specialized spectroscopy) that characterize the equilibrium between its potential tautomers or investigate how a specific tautomeric form might influence its interaction with biological targets. Therefore, any discussion on the role of its tautomerism in molecular recognition remains purely speculative without supporting research findings.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of a molecule's physicochemical properties, purity, and metabolic fate is critical. While standard methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) provide foundational data for 3-(4-methoxyphenyl)-N-phenylpropanamide, future research should employ more advanced analytical technologies for a deeper characterization. nih.gov

Advanced hyphenated chromatography techniques, such as Ultra-High-Performance Liquid Chromatography (UPLC) coupled to high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are essential. mdpi.com These methods offer superior separation efficiency and mass accuracy, which would be invaluable for identifying and quantifying the parent compound, its potential metabolites in complex biological matrices (e.g., plasma, urine), and any impurities from synthesis. mdpi.com

Furthermore, ion mobility spectrometry (IMS), particularly when coupled with mass spectrometry (e.g., SESI-IMS), could provide an additional dimension of separation based on the ion's size, shape, and charge. ojp.gov This can help distinguish between isomeric metabolites and provide collision cross-section (CCS) values, which are unique physicochemical identifiers that can be stored in databases for future reference. uni.lu

| Technique | Application for this compound | Potential Insights |

|---|---|---|

| 1D/2D Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Precise atomic connectivity and stereochemistry. |

| UPLC-HRMS (e.g., Q-TOF, Orbitrap) | Purity assessment, metabolite identification, and quantification in bio-samples. | Detection of trace-level metabolites, accurate mass for formula prediction. mdpi.com |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of isomers, determination of Collision Cross Section (CCS). | Unambiguous identification of metabolic products and conformational information. ojp.govuni.lu |

| Chiral Chromatography | Separation of potential enantiomers if a chiral center is introduced. | Assessment of enantiomer-specific activity and metabolism. |

Exploration of Novel and Sustainable Synthetic Strategies

The amide bond is central to pharmaceuticals and biomolecules. numberanalytics.comnumberanalytics.com Traditional synthesis of amides often involves activating carboxylic acids into more reactive forms (like acid chlorides), which can require harsh reagents and generate significant waste. Future research should focus on developing greener, more efficient catalytic methods for the synthesis of this compound and its analogues.

Catalytic direct amidation, which forms the amide bond directly from a carboxylic acid and an amine with water as the only byproduct, is a key area of green chemistry. dur.ac.ukmorressier.com Research into novel catalysts for this transformation is ongoing. Boron-derived catalysts, such as arylboronic acids, have emerged as effective mediators for direct amidation under milder conditions. dur.ac.ukmdpi.com Other promising avenues include the use of organocatalysts, various metal catalysts, and enzymatic approaches, such as using immobilized lipases, which offer high selectivity under benign conditions. mdpi.comresearchgate.net Additionally, electrosynthesis represents an emerging sustainable strategy that can mediate amide bond formation, sometimes through novel mechanisms like the "anion pool" method, avoiding traditional coupling agents altogether. rsc.org

| Synthetic Strategy | Principle | Advantages for Synthesizing Analogues |

|---|---|---|

| Catalytic Direct Amidation (Boron, Metal Catalysts) | Direct condensation of a carboxylic acid and an amine, removing the need for stoichiometric activating agents. scilit.com | High atom economy, reduced waste, milder reaction conditions suitable for sensitive functional groups. dur.ac.ukmdpi.com |

| Enzymatic Synthesis (e.g., Lipases) | Use of enzymes as catalysts for amide bond formation. researchgate.net | High chemo- and regioselectivity, operates in aqueous systems, environmentally benign. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Significant reduction in reaction times, often leading to higher yields and cleaner products. mdpi.com |

| Electrosynthesis | Using electric current to drive the reaction. rsc.org | Avoids chemical oxidants/reductants, potential for novel reactivity, high sustainability. rsc.org |

Rational Design of Potent and Selective Analogues with Tailored Activities

The core structure of this compound serves as a scaffold that can be systematically modified to develop analogues with potent and selective biological activities. Rational design, guided by computational modeling and structure-activity relationship (SAR) studies, is the cornerstone of modern medicinal chemistry. researchgate.net

Future work should involve creating a library of analogues by modifying the three key components of the molecule: the 4-methoxyphenyl (B3050149) ring, the N-phenyl ring, and the propanamide linker. For instance, SAR studies on related scaffolds have shown that substitutions on the phenyl rings can dramatically influence potency and selectivity for specific biological targets, such as protein kinases or ion channels. nih.govnih.govnih.gov The 4-methoxyphenyl group, in particular, has been identified as a key determinant for activity in some enzyme inhibitors, where it may occupy a specific hydrophobic pocket in the target's active site. nih.gov

Computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, pharmacophore mapping, and molecular docking can be used to predict the activity of designed analogues before their synthesis. mdpi.com This in silico-first approach saves time and resources and can guide the design towards compounds with improved properties, such as enhanced target affinity or better selectivity against off-target proteins. researchgate.net

Integration of Omics Technologies in Mechanistic Research

Should this compound or its rationally designed analogues exhibit significant biological activity, elucidating the underlying mechanism of action becomes paramount. Modern "omics" technologies provide a global, unbiased view of cellular responses to a small molecule.

A systems biology approach would involve treating a relevant cell model (e.g., a cancer cell line or a primary neuron culture) with the compound and analyzing the changes at different molecular levels:

Transcriptomics (RNA-seq): Reveals which genes are up- or down-regulated in response to the compound, pointing towards the cellular pathways being modulated. nih.gov

Proteomics: Identifies changes in protein expression levels and post-translational modifications (e.g., phosphorylation), which can help pinpoint the signaling cascades affected by the compound.

Metabolomics: Measures changes in the cellular pool of small-molecule metabolites (e.g., lipids, amino acids, nucleotides). nih.gov This can reveal downstream effects on metabolic pathways and identify potential biomarkers of the compound's activity. researchgate.netnih.gov

Integrating data from these different omics layers can build a comprehensive picture of the compound's mechanism, help identify its direct molecular target(s), and uncover potential off-target effects. nih.gov

| Omics Technology | Objective | Example Application |

|---|---|---|

| Transcriptomics | Identify global changes in gene expression. | Detecting upregulation of apoptosis-related genes or downregulation of proliferation pathways after treatment. nih.gov |

| Proteomics | Identify changes in protein abundance and post-translational modifications. | Quantifying phosphorylation changes in kinase signaling pathways to identify affected kinases. |

| Metabolomics | Profile changes in endogenous small-molecule metabolites. | Observing shifts in central carbon metabolism or lipid profiles to understand the compound's impact on cellular energy and signaling. nih.govmdpi.com |

| Thermal Proteome Profiling (TPP) | Identify direct protein targets of the compound. | Measuring changes in protein thermal stability across the proteome to find proteins that directly bind the compound. |

Application of this compound as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study the function of that target in cells or organisms. nih.gov If a highly potent and selective analogue of this compound can be developed through the rational design process described above, it could serve as a valuable chemical probe.

The development pipeline for such a probe would involve iterative cycles of design, synthesis, and testing to optimize its selectivity and cellular activity. Once a high-quality probe is identified, its on-target effects must be rigorously validated. A definitive method for validation is to use genetics; for example, demonstrating that a phenotype caused by the probe is rescued or mimicked by knocking out or overexpressing the target gene. nih.gov Modern CRISPR-Cas9 technology can be used to create cell lines with mutations in the proposed target that confer resistance to the probe, providing strong evidence of a direct on-target interaction. nih.gov

With a validated chemical probe in hand, researchers could dissect the roles of its specific target protein in complex biological pathways, study its involvement in disease states, and validate it as a potential therapeutic target for future drug development efforts. acs.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-methoxyphenyl)-N-phenylpropanamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling 3-(4-methoxyphenyl)propanoic acid with aniline derivatives using carbodiimide-based reagents (e.g., EDC) and activators like HOBt in dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine (TEA) or DIPEA is used to maintain basic conditions. Optimizing stoichiometry (1:1.2 molar ratio of acid to amine), reaction temperature (room temperature to 40°C), and purification via silica-gel column chromatography (eluting with ethyl acetate/hexane) can improve yields (45–57%) . Monitoring reaction progress with TLC and confirming structure via / NMR ensures purity.

Advanced: How can crystallographic data discrepancies for this compound be resolved during structure refinement?

Methodological Answer:

Discrepancies in bond lengths or angles may arise from poor data resolution or incorrect hydrogen placement. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding (N–H···O, C–H···O) with geometric criteria (e.g., donor-acceptor distances ≤ 3.0 Å, angles ≥ 120°) and cross-check against van der Waals radii sums . Employ WinGX for data processing and ORTEP for visualizing anisotropic displacement ellipsoids. Compare refined parameters (e.g., C=O bond length: 1.2326 Å) with literature values for similar amides to identify outliers .

Advanced: What experimental strategies are critical for evaluating the pharmacological activity of this compound derivatives?

Methodological Answer:

Assess opioid receptor binding affinity using radioligand displacement assays (e.g., -DAMGO for μ-receptors). Determine IC values in guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations to evaluate agonist/antagonist profiles. Stereochemical effects require synthesizing enantiomers via chiral auxiliaries (e.g., (R)- or (S)-styrene oxide) and confirming configurations with X-ray crystallography. Pharmacological data contradictions (e.g., ED variations >1000-fold between isomers) should be analyzed using dose-response curves and receptor selectivity ratios (K μ/δ) .

Basic: How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

Methodological Answer:

NMR should show characteristic peaks: aromatic protons (δ 6.8–7.3 ppm, integrating for substituted phenyl groups), methoxy singlet (δ ~3.8 ppm), and amide N–H (δ ~8.0 ppm, broad). NMR confirms carbonyl (C=O, δ ~167 ppm) and methoxy (δ ~55 ppm) carbons. Use - HSQC/HMBC to correlate methoxy protons with quaternary aromatic carbons and amide protons with carbonyl groups. Compare experimental shifts with computed DFT values or databases to validate assignments .

Advanced: How does stereochemistry influence the biological activity of this compound analogs?

Methodological Answer:

Stereochemistry at chiral centers (e.g., piperidine C3/C4) drastically alters μ-receptor binding. For example, (3R,4S,2'R)-(-)-cis isomers exhibit ED values 13,100× more potent than morphine, while their enantiomers show negligible activity . Resolve stereoisomers via chiral HPLC (Chirapak IA column, hexane/isopropanol) and confirm configurations with X-ray crystallography. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) should assess stereospecific effects on bioavailability.

Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer:

The crystal packing is stabilized by N–H···O hydrogen bonds (2.8–3.0 Å) forming C chains along the a-axis. Weak C–H···O interactions (2.4–2.6 Å) from methylene groups further reinforce the lattice. Analyze these using Mercury software, and calculate graph-set descriptors (e.g., R for ring motifs). Intercentroid distances (4.8194 Å) between aromatic rings suggest negligible π-π stacking, emphasizing the role of hydrogen bonding .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions may arise from differences in isomer purity, assay conditions (e.g., GPI vs. MVD), or receptor subtype selectivity. Replicate studies with rigorously purified isomers (≥98% HPLC) under standardized protocols (e.g., naloxone reversal tests). Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity. Cross-validate findings using in silico docking (e.g., AutoDock Vina) to predict binding poses at μ-receptor active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.